

Physical and chemical properties of 1-Pentylindoline-2,3-dione

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Compound of Interest

Compound Name: *1-Pentyl-1H-indole-2,3-dione*

Cat. No.: B1270982

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An In-depth Technical Guide to 1-Pentylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Pentylindoline-2,3-dione (also known as N-pentyl isatin). The information is compiled for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and conceptual diagrams to support further investigation and application of this compound.

Compound Identification and Core Properties

1-Pentylindoline-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound known for its wide range of biological activities.^[1] The addition of a pentyl group to the nitrogen at position 1 (N-alkylation) modifies its lipophilicity and can influence its pharmacological profile.^[1]

Identifier	Value
IUPAC Name	1-pentylindole-2,3-dione
Synonyms	1-Pentyl-1H-indole-2,3-dione, N-pentyl isatin, 1-amylisatin
CAS Number	4290-90-8[2]
Molecular Formula	C ₁₃ H ₁₅ NO ₂ [2]
Molecular Weight	217.27 g/mol [2]
Canonical SMILES	CCCCCN1C2=CC=CC=C2C(=O)C1=O[3]
InChIKey	UGVPQGQPUANQSX-UHFFFAOYSA-N[3]

Physical and Chemical Properties

The following tables summarize the key physical and computed chemical properties of 1-Pentylindoline-2,3-dione.

Table 2.1: Experimental Physical Properties

Property	Value	Unit
Melting Point	47	°C[2]
Boiling Point	346.3 (at 760 mmHg)	°C[2][4]
Density	1.145	g/cm ³ [2][4]
Flash Point	149.8	°C[2][4]
Refractive Index	1.554	-[2][4]
Appearance	Orange Solid	-[5]

Table 2.2: Solubility Profile (Qualitative)

Based on the properties of the parent compound, isatin, the following solubility profile is expected. The pentyl group will increase solubility in non-polar solvents.

Solvent	Solubility
Water	Poorly soluble[6]
Hot Water	Slightly Soluble
Ethanol (Hot)	Soluble
Acetone	Soluble
Benzene	Soluble
Ether	Soluble
DMF, DMSO	Soluble

Table 2.3: Computed Chemical Properties

Property	Value
XLogP3	2.4[3]
Hydrogen Bond Donor Count	0[3]
Hydrogen Bond Acceptor Count	2[3]
Rotatable Bond Count	4[3]
Topological Polar Surface Area	37.4 Å ² [3]

Experimental Protocols

The primary method for synthesizing 1-Pentylindoline-2,3-dione is the N-alkylation of isatin. The following protocol is a representative procedure based on established methods.

Synthesis of 1-Pentylindoline-2,3-dione via N-Alkylation

Objective: To synthesize 1-Pentylindoline-2,3-dione by reacting isatin with 1-bromopentane under basic conditions.

Materials:

- Isatin (1H-indole-2,3-dione)

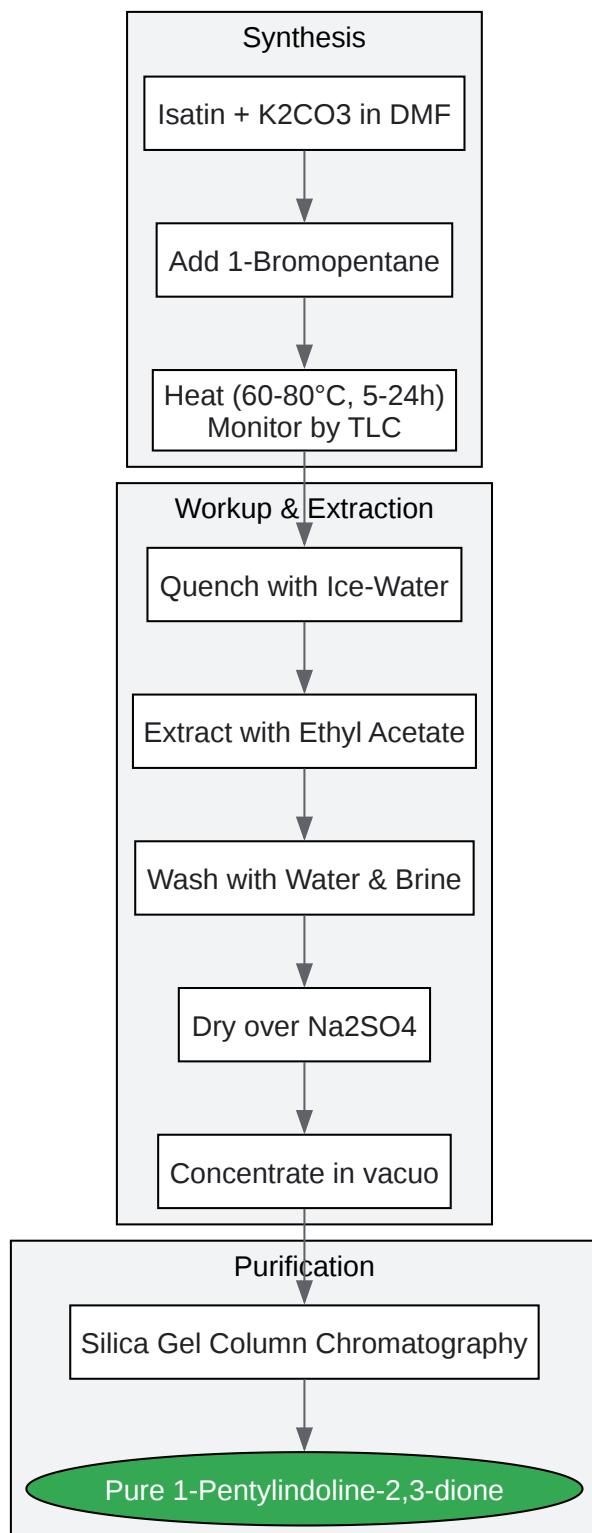
- 1-Bromopentane (Pentyl bromide)
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Methodology:

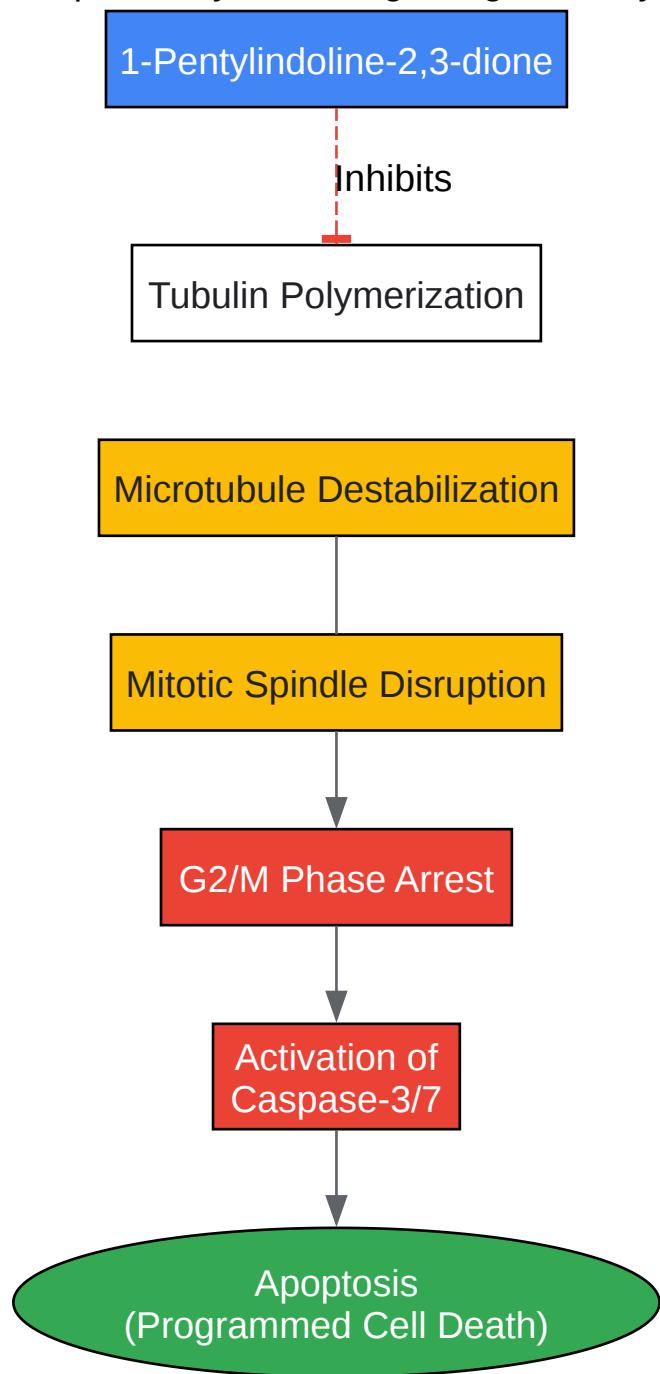
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (1.3 eq).
- Solvent Addition: Add anhydrous DMF to the flask until a stirrable suspension is formed.
- Addition of Alkylating Agent: Add 1-bromopentane (1.1 eq) to the mixture dropwise at room temperature while stirring.
- Reaction: Heat the reaction mixture to 60-80 °C and maintain for 5-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.
- Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. An orange-red precipitate should form.
- Extraction: If a precipitate does not form or if the product is oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to obtain pure 1-Pentylindoline-2,3-dione.

Workflow for Synthesis and Purification



Proposed Cytotoxic Signaling Pathway

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- To cite this document: BenchChem. [Physical and chemical properties of 1-Pentylindoline-2,3-dione]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270982#physical-and-chemical-properties-of-1-pentylindoline-2-3-dione]

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